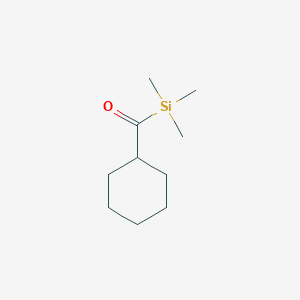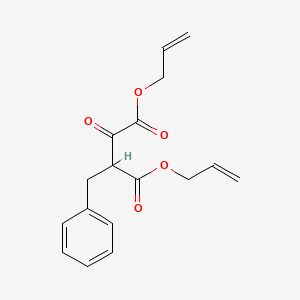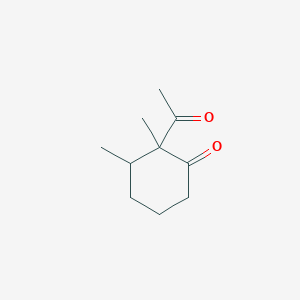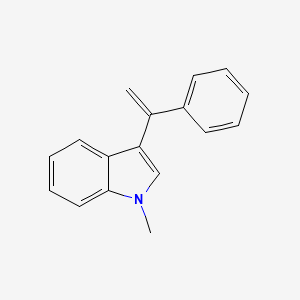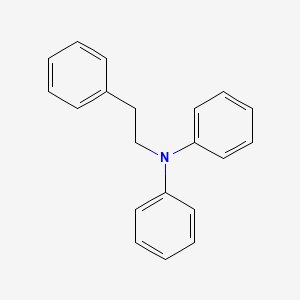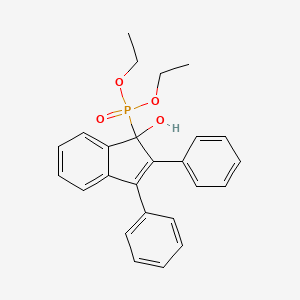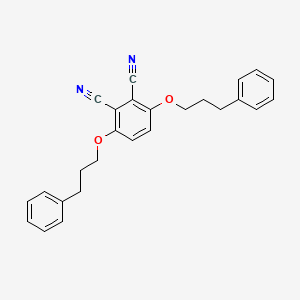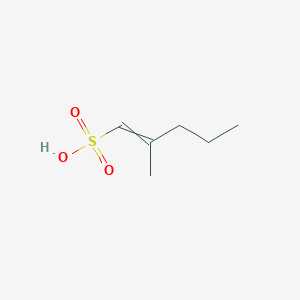![molecular formula C11H23N2O3P B14296910 Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate CAS No. 113116-70-4](/img/structure/B14296910.png)
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate is a chemical compound that belongs to the class of phosphoramidates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate typically involves the reaction of diethyl phosphoramidate with 2-[ethyl(prop-2-yn-1-yl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as distillation or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as phosphoramidate hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides are used in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Phosphoramidate oxides.
Reduction: Phosphoramidate hydrides.
Substitution: Various substituted phosphoramidates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramidate derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethyl-2-propyn-1-amine: A structurally similar compound with a propynyl group.
Diethyl phosphoramidate: A simpler phosphoramidate compound without the ethyl(prop-2-yn-1-yl)amino group.
Uniqueness
Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate is unique due to the presence of both the phosphoramidate and ethyl(prop-2-yn-1-yl)amino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
113116-70-4 |
|---|---|
Formule moléculaire |
C11H23N2O3P |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
N-diethoxyphosphoryl-N'-ethyl-N'-prop-2-ynylethane-1,2-diamine |
InChI |
InChI=1S/C11H23N2O3P/c1-5-10-13(6-2)11-9-12-17(14,15-7-3)16-8-4/h1H,6-11H2,2-4H3,(H,12,14) |
Clé InChI |
HRGZSLGLUFOBTP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCNP(=O)(OCC)OCC)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
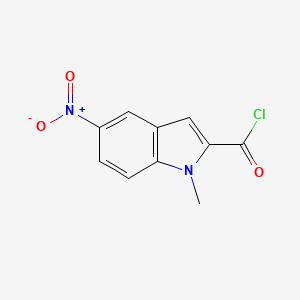
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
